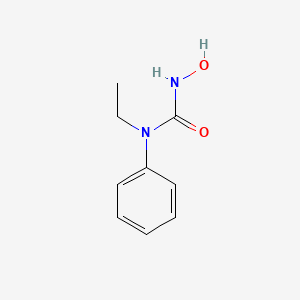
1-Ethyl-3-hydroxy-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-hydroxy-1-phenylurea is an organic compound with the molecular formula C9H12N2O2 It is a derivative of urea, characterized by the presence of an ethyl group, a hydroxyl group, and a phenyl group attached to the urea core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxy-1-phenylurea can be synthesized through the nucleophilic addition of ethylamine to phenyl isocyanate, followed by hydrolysis. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound involves the reaction of ethylamine with phenyl isocyanate in large-scale reactors. The reaction mixture is then subjected to purification processes such as filtration and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-hydroxy-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 1-ethyl-3-phenylurea.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 1-ethyl-3-oxo-1-phenylurea.
Reduction: Formation of 1-ethyl-3-phenylurea.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Ethyl-3-hydroxy-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active urea derivatives.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-hydroxy-1-phenylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with enzymes, altering their activity. For instance, it has been shown to bind to protease enzymes such as pepsin and trypsin, affecting their function .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-phenylurea: Lacks the hydroxyl group, making it less polar.
1-Methyl-3-hydroxy-1-phenylurea: Similar structure but with a methyl group instead of an ethyl group.
1-Butyl-3-hydroxy-1-phenylurea: Contains a butyl group, increasing its hydrophobicity.
Uniqueness: 1-Ethyl-3-hydroxy-1-phenylurea is unique due to the presence of both an ethyl group and a hydroxyl group, which confer specific chemical properties such as increased solubility in water and the ability to form hydrogen bonds. These properties make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-ethyl-3-hydroxy-1-phenylurea |
InChI |
InChI=1S/C9H12N2O2/c1-2-11(9(12)10-13)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,10,12) |
Clé InChI |
YRPLIRIFSXIAGC-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


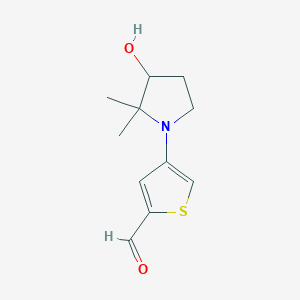
![1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13199610.png)
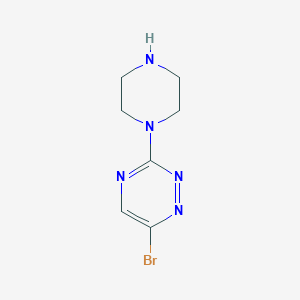
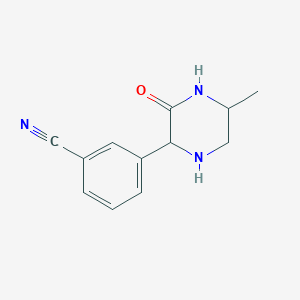
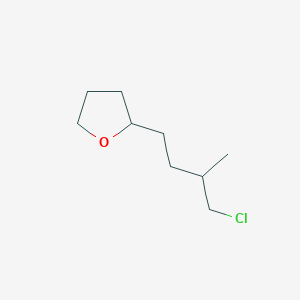
![1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13199654.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13199660.png)
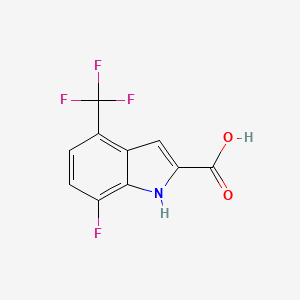
![1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13199663.png)
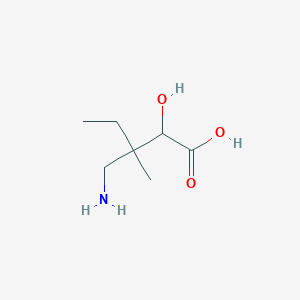

![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)


